molecular formula C15H20ClFN2O2 B2950124 Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate CAS No. 1557288-14-8

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2950124
CAS No.: 1557288-14-8
M. Wt: 314.79
InChI Key: XKVODUVZYGPRQU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate (CAS: N/A) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-chloro-4-fluorophenyl substituent at the 3-position of the piperazine ring. Synthesized via reductive amination of 2-chloro-4-fluorobenzaldehyde, this compound is obtained in 64% yield, as confirmed by $^1$H-NMR and HRMS (m/z 341.0858 [M+H]$^+$) . Its $^{13}$C NMR spectrum (CDCl$3$) shows characteristic peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 28.53 (tert-butyl CH$3$) .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVODUVZYGPRQU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloro- and fluorinated aromatic compounds. The general synthetic pathway includes:

  • Formation of Piperazine Derivative :
    • Reaction of tert-butyl carbamate with 2-chloro-4-fluorobenzaldehyde.
    • Subsequent cyclization to form the piperazine ring.
  • Carboxylation :
    • The introduction of a carboxylic acid group through standard coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including anticancer and neuropharmacological applications.

Anticancer Activity

Recent studies have shown that piperazine derivatives exhibit significant anticancer properties. For instance, in a study involving FaDu hypopharyngeal tumor cells, compounds similar to this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Additionally, piperazine derivatives are known for their interaction with neurotransmitter receptors. This compound may act as a ligand for various receptors, influencing neurochemical pathways related to anxiety and depression .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Anticancer Properties :
    • A recent publication indicated that derivatives like this compound showed promise in inhibiting tumor growth in xenograft models .
  • Neuropharmacological Research :
    • Research focusing on the modulation of serotonin receptors has shown that compounds similar to this piperazine derivative can enhance serotonin levels, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerCytotoxicity in FaDu cells
Neurotransmitter ModulationPotential antidepressant effects
Apoptosis InductionEnhanced apoptosis in cancer cells

Chemical Reactions Analysis

Substitution Reactions at Halogen Sites

The 2-chloro and 4-fluoro substituents on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Reagents/Conditions Products Source
Chlorine Substitution Amines (e.g., NH<sub>3</sub>, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C2-Amino-4-fluorophenylpiperazine derivatives
Fluorine Substitution Strong bases (e.g., KOtBu) with nucleophiles (thiols, alkoxides)4-Substituted-2-chlorophenylpiperazine analogs

For example, treatment with benzylamine in DMF at 100°C replaces the chlorine atom with a benzylamino group, yielding tert-butyl 3-(2-benzylamino-4-fluorophenyl)piperazine-1-carboxylate .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group is cleaved under acidic conditions to generate the free piperazine intermediate, a critical step in drug synthesis:

Reagent Conditions Product Yield Source
Trifluoroacetic acid (TFA)DCM, 0–25°C, 2–5 hours3-(2-Chloro-4-fluorophenyl)piperazine85–90%
HCl (gaseous)Dioxane, 0°C, 1 hour3-(2-Chloro-4-fluorophenyl)piperazine hydrochloride78%

This deprotection step is essential for further functionalization of the piperazine nitrogen .

Piperazine Ring Functionalization

The secondary amines on the piperazine ring participate in alkylation, acylation, and condensation reactions:

N-Alkylation

Reagent Conditions Product Source
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hourstert-Butyl 4-benzyl-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
2-ChloroacetamideTEA, DCM, 0°C to rt, 6 hourstert-Butyl 3-(2-chloro-4-fluorophenyl)-4-(chloroacetyl)piperazine-1-carboxylate

Acylation

Reagent Conditions Product Source
Acetyl chlorideTEA, DCM, 0°C, 2 hourstert-Butyl 4-acetyl-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Benzoyl chloridePyridine, THF, rt, 4 hourstert-Butyl 4-benzoyl-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

Coupling Reactions for Heterocycle Formation

The deprotected piperazine intermediate reacts with electrophiles to form bioactive heterocycles:

Reagent Conditions Product Application Source
2-Chloropropionyl chlorideDMF, rt, 3 hours1-(3-(2-Chloro-4-fluorophenyl)piperazin-1-yl)propan-2-oneAntimicrobial agents
4-Nitrophenyl chloroformateTEA, THF, 0°C, 2 hoursCarbamate-linked conjugatesKinase inhibitors

Oxidation and Reduction

The piperazine ring exhibits redox activity:

Reaction Type Reagents/Conditions Product Source
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 60°CPiperazine-2,5-dione derivatives
Reduction H<sub>2</sub>, Pd/C, EtOH, 50 psiPartially saturated piperazine intermediates

Stability and Degradation

The compound is stable under anhydrous, neutral conditions but degrades in acidic/basic environments:

  • Hydrolytic Degradation : Half-life of 48 hours in pH 7.4 buffer at 37°C .

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and isobutylene .

Key Research Findings

  • The tert-butyl group enables selective N-functionalization without disturbing the aryl halide bonds .

  • Fluorine at the 4-position enhances electronic effects, directing NAS to the 2-chloro site .

  • Deprotection kinetics with TFA are 3× faster than with HCl in dioxane .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Aromatic Ring

Target Compound
  • Aromatic Group : 2-Chloro-4-fluorophenyl.
  • Key Features : Electron-withdrawing Cl and F substituents enhance electrophilicity and influence π-π stacking interactions.
Analogues

Quinazoline Derivatives Example: tert-Butyl 4-[3-[4-(3-chloro-4-fluoro-anilino)-7-methoxy-quinazolin-6-yl]oxypropyl]piperazine-1-carboxylate . Differences: Incorporates a quinazoline core linked via an oxypropyl spacer. The extended conjugated system may enhance binding to kinase domains (e.g., EGFR) compared to the simpler aryl group in the target compound.

Cyanopyridine Derivatives Example: tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 9) . Differences: The 3-cyanopyridinyl group introduces strong electron-withdrawing effects, while the diazirine moiety enables photoaffinity labeling for target identification.

Trifluoromethylphenyl Derivatives

  • Example: tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1) .
  • Differences : The trifluoromethyl group increases lipophilicity (logP), and the formyl substituent allows further functionalization via Schiff base formation.

Functional Group Modifications on the Piperazine Ring

Target Compound
  • Protective Group : Boc at the 1-position.
  • Reactivity : The Boc group is base-labile, enabling deprotection under mild conditions for further derivatization.
Analogues

Sulfonamide Derivatives Example: tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24) .

Heterocycle-Linked Derivatives

  • Example: tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate .
  • Differences : The pyrazine-morpholine moiety introduces a basic nitrogen, altering pharmacokinetics (e.g., plasma protein binding) compared to the chloro-fluorophenyl group.

Target Compound

  • Method : Reductive amination of 2-chloro-4-fluorobenzaldehyde followed by Boc protection .
  • Yield : 64% (optimized for aryl aldehydes).

Analogues

Cross-Coupling Derivatives

  • Example: tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate .
  • Method : Stille coupling with 4-(tributylstannanyl)-1,3-thiazole.
  • Key Feature : Thiazole rings enable metal coordination, relevant for anticancer activity.

Suzuki-Miyaura Derivatives

  • Example: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate .
  • Method : Boronate ester intermediates facilitate C-C bond formation under Pd catalysis.

Target Compound

  • Molecular Weight : 340.79 g/mol.
  • Lipophilicity : Predicted logP ~3.5 (Cl/F substituents balance hydrophobicity).
  • Stability : Boc group stable under acidic conditions but cleaved by TFA.

Analogues

Compound Class Key Feature Biological Relevance
Quinazoline Derivatives EGFR inhibition Anticancer candidates
Sulfonamide Derivatives PARP1/NAMPT dual inhibition Breast cancer therapy
Thiadiazole Derivatives Kinase inhibition (AAK1) Pain management

Q & A

Q. What is the synthetic route for Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate, and what are the critical reaction conditions?

The compound is synthesized via a multi-step procedure starting with 2-chloro-4-fluorobenzaldehyde. Key steps include:

  • Aldehyde activation : Reaction with tert-butyl piperazine-1-carboxylate under nucleophilic substitution conditions.
  • Boc protection : The tert-butyl carbamate group is retained to stabilize the piperazine ring during subsequent reactions.
  • Purification : Column chromatography (hexanes/EtOAc with 0.25% Et3_3N) yields the product in 64% isolated yield .

Q. Critical Conditions :

ParameterValue
SolventDichloromethane (DCM)
BaseN,N-Diisopropylethylamine (DIPEA)
TemperatureRoom temperature
Equivalents1.5 equiv of aldehyde

Q. How is the compound characterized spectroscopically?

Structural confirmation is achieved via:

  • 1^{1}H and 13^{13}C NMR : Peaks at δ 154.75 (Boc carbonyl), 131.70 (aromatic C-Cl/F), and 28.53 (tert-butyl CH3_3) confirm the core structure .
  • HRMS : Observed [M+H]+^+ at m/z 341.0858 (calc. 341.0859), validating molecular formula C15_{15}H22_{22}BrN2_2O2_2 .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst screening : Test alternative bases (e.g., DBU) to improve nucleophilic substitution efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
  • Temperature gradients : Evaluate reaction progress at 0°C vs. reflux to minimize side reactions .

Q. What strategies are recommended for resolving contradictions in crystallographic data for derivatives?

  • Polymorph screening : Recrystallize from Et2_2O or hexanes/EtOAC to isolate stable crystal forms.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing anomalies .
  • X-ray diffraction : Refine data with software like CrystalExplorer to resolve disorder in the tert-butyl group .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Deprotection : Remove the Boc group with TFA to generate a free piperazine for further functionalization .
  • Cross-coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Biological screening : Test derivatives against tyrosine kinase or antimicrobial targets using structure-activity relationship (SAR) models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.